2,4-dichloro-N-[5-(3-methylphenyl)-1H-pyrazol-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N-[5-(3-methylphenyl)-1H-pyrazol-3-yl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at positions 2 and 4 on the benzene ring, and a pyrazole ring substituted with a 3-methylphenyl group
Preparation Methods
The synthesis of 2,4-dichloro-N-[5-(3-methylphenyl)-1H-pyrazol-3-yl]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 5-(3-methylphenyl)-1H-pyrazole-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
2,4-dichloro-N-[5-(3-methylphenyl)-1H-pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-dichloro-N-[5-(3-methylphenyl)-1H-pyrazol-3-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, with possible applications in the treatment of various diseases.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Research: It is used as a tool compound to study biological processes and pathways, particularly those involving benzamide derivatives.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[5-(3-methylphenyl)-1H-pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2,4-dichloro-N-[5-(3-methylphenyl)-1H-pyrazol-3-yl]benzamide can be compared with other benzamide derivatives, such as:
2,4-dichloro-N-(3,5-dimethylphenyl)benzamide: Similar in structure but with different substituents on the pyrazole ring.
4-(2-aminoethoxy)-3,5-dichloro-N-[3-(1-methylethoxy)phenyl]benzamide:
The uniqueness of this compound lies in its specific substitution pattern, which can confer unique properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
2,4-dichloro-N-[5-(3-methylphenyl)-1H-pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O/c1-10-3-2-4-11(7-10)15-9-16(22-21-15)20-17(23)13-6-5-12(18)8-14(13)19/h2-9H,1H3,(H2,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPHUEGIZBOZFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NN2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.